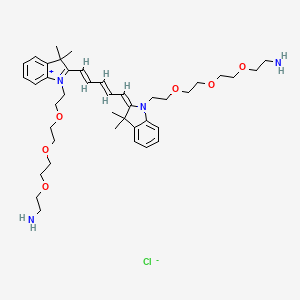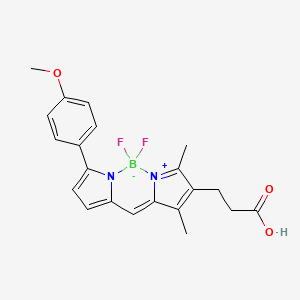
Bis-(N,N'-amine-PEG3)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(N,N'-amine-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free amine group, which will be reactive with cabroxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc. The hydophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Molecules:
- Bis-(N,N'-amine-PEG3)-Cy5 derivatives are used in the synthesis and functionalization of molecules. For example, bis(acylamides) have been utilized for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions, yielding neutral trifluoroacetamides. These compounds, due to their volatility, are especially useful in trace analysis, protecting sensitive functions from hydrolysis and allowing selective acylation of amine functions in the presence of hydroxyl or carboxyl groups if these groups are protected by trimethylsilylation (Donike, 1973).
Influence of Chemical Structure on Biological Activity:
- The biological activity of certain complexes is greatly influenced by the chemical structure of the compound and the solvent used. For instance, cycloaliphatic amine ring size significantly impacts the biological activity of trans-[Pt(amine)2(Z-amidine)2]2+[Cl-]2 complexes, influencing their ability to induce cancer cell death through p53-mediated apoptosis and DNA damage (Marzano et al., 2010).
Fluorescent Probing and Imaging:
- Certain derivatives of Bis-(N,N'-amine-PEG3)-Cy5 can act as fluorescent probes due to their strong emission bands. For instance, compound 5, derived from the cyanation of bis(4,5-dicyano-1-methyl-2-imidazoly)amine, shows strong emission bands and can be used as a fluorescent probe, which is valuable in various imaging and diagnostic applications (Subrayan & Rasmussen, 1999).
Pharmaceutical and Medical Research:
- Bis-(N,N'-amine-PEG3)-Cy5 derivatives are being researched for their potential in pharmaceutical applications. For instance, bifunctional derivatives of bis(phosphinate)-bearing cyclam (BPC) chelators show promise in theranostic applications due to their improved conjugation, radiolabeling, in vivo stability, and imaging capabilities. These chelators are especially relevant for applications involving the Cu-64/Cu-67 matched pair (David et al., 2018).
Materials Science and Polymer Chemistry:
- In materials science, the compound finds use in the synthesis of functionalized pyrrole and indole derivatives through carbometallation of lithiated double bonds. These reactions lead to the formation of new fused and nonfused five-membered functionalized heterocycles, which are useful in the development of various materials and chemicals (Fañanás et al., 2001).
Bone Targeting and Imaging:
- In a study focused on bone targeting and imaging, unique biodegradable bisphosphonate nanoparticles (NPs) were engineered by dispersion co-polymerization. These NPs are functionalized with a dye (e.g., near IR dye) or a drug through the primary amine groups on the surface, and chelate to bone mineral hydroxyapatite through the BP on the surface. This dual functionality makes them highly valuable in the diagnosis and drug delivery systems targeting bone disorders (Rudnick-Glick et al., 2015).
Eigenschaften
Molekularformel |
C41H61ClN4O6 |
|---|---|
Molekulargewicht |
741.41 |
IUPAC-Name |
2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C41H61N4O6.ClH/c1-40(2)34-12-8-10-14-36(34)44(20-24-48-28-32-50-30-26-46-22-18-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)45(39)21-25-49-29-33-51-31-27-47-23-19-43;/h5-17H,18-33,42-43H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FPFHERRFUCUQLP-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCN)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bis-(N,N'-amine-PEG3)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)
